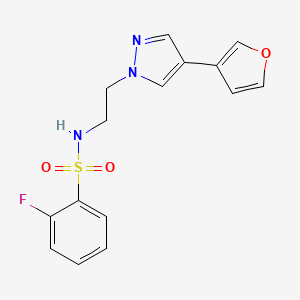

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2-fluorophenyl group linked via an ethylamine chain to a pyrazole ring substituted at the 4-position with a furan-3-yl moiety. Its molecular formula is C₁₅H₁₄FN₃O₃S (inferred from structural analogs in ), with a molecular weight of approximately 351.36 g/mol.

Properties

IUPAC Name |

2-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S/c16-14-3-1-2-4-15(14)23(20,21)18-6-7-19-10-13(9-17-19)12-5-8-22-11-12/h1-5,8-11,18H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVLPSOLONASKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with a benzenesulfonamide derivative. Common reagents used in these reactions include fluorinating agents, such as Selectfluor, and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the fluorine atom could result in various substituted derivatives.

Scientific Research Applications

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The furan and pyrazole rings contribute to the overall stability and reactivity of the molecule, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives:

Functional Group Analysis

- Sulfonamide vs. Benzamide : The sulfonamide group in the target compound is more acidic (pKa ~10) than the benzamide (pKa ~15), enhancing its ability to form hydrogen bonds with biological targets like enzymes .

Heterocyclic Components

- Pyrazole-Furan vs. Pyridinyl-Pyrazole (): The pyridinyl group introduces basicity (pKa ~5 for pyridine), enabling protonation at physiological pH, while the furan oxygen participates in H-bonding but lacks basicity .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in significantly increases logP (~3.5) compared to the target compound (~2.8), improving membrane permeability but risking solubility issues .

- Molecular Weight : All analogs adhere to Lipinski’s rule (MW <500), but higher MW compounds (e.g., at 455 g/mol) may face challenges in passive diffusion .

Biological Activity

2-Fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by diverse research findings.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring from furan derivatives and subsequent coupling reactions to introduce the sulfonamide group. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability.

Anticancer Properties

Recent studies have demonstrated that compounds containing pyrazole and furan moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that related pyrazole compounds demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes:

| Compound | COX Inhibition IC50 (µM) |

|---|---|

| Compound D | COX-1: 5.40 |

| COX-2: 0.01 | |

| 5-LOX: 1.78 |

These results highlight the compound's selectivity and potency compared to standard anti-inflammatory drugs like celecoxib and indomethacin .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. The fluorine atom may enhance binding affinity, while the furan and pyrazole rings contribute to its pharmacological profile.

Case Studies

Several case studies have documented the efficacy of pyrazole-based compounds in clinical settings:

- Case Study 1 : A study on a pyrazole derivative showed significant cytotoxic effects on HepG2 liver cancer cells, with an IC50 value indicating strong potential for therapeutic use.

- Case Study 2 : Another compound demonstrated notable anti-inflammatory effects in animal models, significantly reducing edema compared to control groups.

These case studies reinforce the therapeutic promise of compounds like this compound in treating cancer and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.